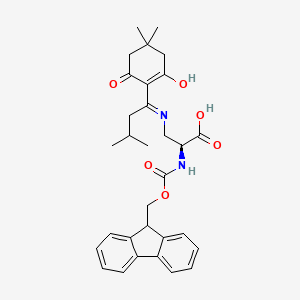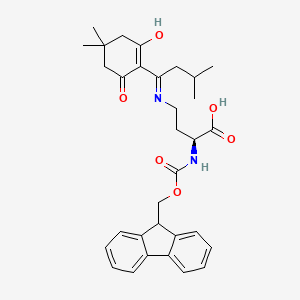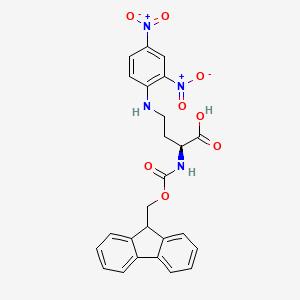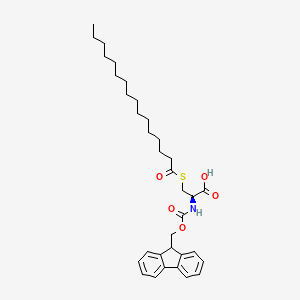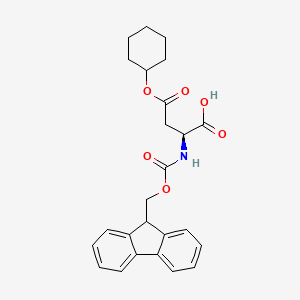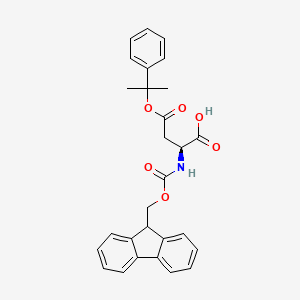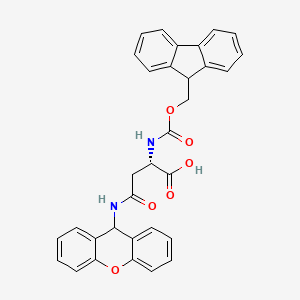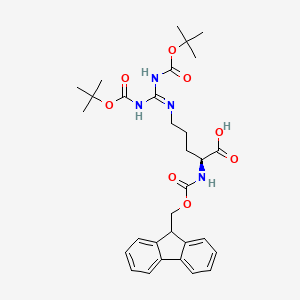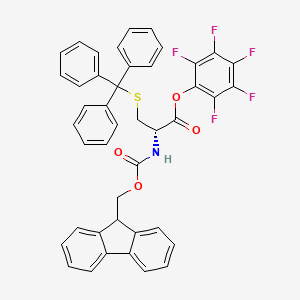
Fmoc-d-cys(trt)-opfp
Overview
Description
Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is a derivative of cysteine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl (Trt) protecting group, and a pentafluorophenyl (Pfp) ester. These protecting groups are crucial in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence and structure of the synthesized peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester typically involves multiple steps:
Protection of the Cysteine Thiol Group: The thiol group of cysteine is protected using the trityl (Trt) group. This is achieved by reacting cysteine with trityl chloride in the presence of a base such as triethylamine.
Fmoc Protection: The amino group of the cysteine is then protected using the Fmoc group. This is done by reacting the trityl-protected cysteine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Formation of the Pentafluorophenyl Ester: Finally, the carboxyl group of the Fmoc-D-cysteine(trityl) is activated by converting it into a pentafluorophenyl ester. This is achieved by reacting the compound with pentafluorophenol and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-D-cysteine(trityl)-pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests, including HPLC, NMR, and mass spectrometry, to confirm its identity and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-cysteine(trityl)-pentafluorophenyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Trt group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIS).
Coupling: The pentafluorophenyl ester reacts with amino groups of other amino acids or peptides in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products Formed
Peptides: The primary products formed from the reactions involving Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are peptides with specific sequences and structures.
Scientific Research Applications
Chemistry
Peptide Synthesis: Fmoc-D-cysteine(trityl)-pentafluorophenyl ester is widely used in solid-phase peptide synthesis (SPPS) to introduce cysteine residues into peptides.
Biology
Protein Engineering: The compound is used in the synthesis of peptides and proteins for studying protein structure and function.
Medicine
Drug Development: Peptides synthesized using Fmoc-D-cysteine(trityl)-pentafluorophenyl ester are used in the development of peptide-based drugs.
Industry
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including diagnostics and therapeutics.
Mechanism of Action
Protecting Groups
Fmoc Group: The Fmoc group protects the amino group of cysteine, preventing unwanted reactions during peptide synthesis. It is removed under basic conditions.
Trt Group: The Trt group protects the thiol group of cysteine, preventing oxidation and other side reactions. It is removed under acidic conditions.
Molecular Targets and Pathways
Peptide Bond Formation: The pentafluorophenyl ester activates the carboxyl group of cysteine, facilitating the formation of peptide bonds with other amino acids.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-cysteine(trityl)-pentafluorophenyl ester: Similar to Fmoc-D-cysteine(trityl)-pentafluorophenyl ester but with the L-enantiomer of cysteine.
Fmoc-D-cysteine(trityl)-hydroxysuccinimide ester: Uses a hydroxysuccinimide ester instead of a pentafluorophenyl ester.
Uniqueness
Stereochemistry: The D-enantiomer of cysteine provides different stereochemical properties compared to the L-enantiomer, which can be crucial in certain peptide and protein applications.
Reactivity: The pentafluorophenyl ester is more reactive than the hydroxysuccinimide ester, making it more efficient in peptide coupling reactions.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UUWRZZSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692811 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200395-72-8 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-S-(triphenylmethyl)-D-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


